Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethoxyphenyl ring, which is further connected to a thiophene-2-carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that sulfamoyl compounds often interact with enzymes or receptors in the body, altering their function .
Mode of Action
Sulfamoyl compounds typically work by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
It is known that sulfamoyl compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound has a predicted density of 1517±006 g/cm3, a melting point of 123-124 °C, and a boiling point of 4283±550 °C . These properties may influence its bioavailability.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate. For instance, temperature can affect the compound’s stability, as indicated by its specific melting and boiling points . Other environmental factors such as pH and the presence of other compounds can also potentially influence its action and efficacy.
Preparation Methods
The synthesis of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 2,4-dimethoxyaniline to form an intermediate, which is then treated with chlorosulfonic acid to introduce the sulfamoyl group. The final step involves esterification with methanol to yield the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted thiophenes.
Scientific Research Applications
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the dimethoxyphenyl group, resulting in different chemical and biological properties.
2,4-Dimethoxyphenylthiophene-2-carboxylate:
Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring can lead to a wide range of properties and applications.
The uniqueness of this compound lies in its combination of the dimethoxyphenyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-9-4-5-10(11(8-9)20-2)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWBTRHFATGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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